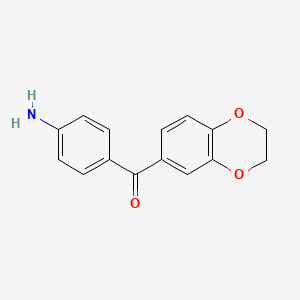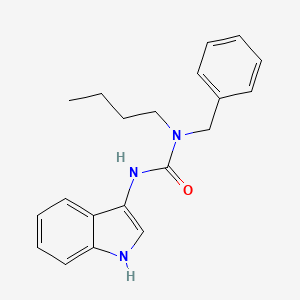![molecular formula C12H18N2O B3015847 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol CAS No. 1341393-59-6](/img/structure/B3015847.png)
1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1341393-59-6 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 1-[4-(aminomethyl)benzyl]-3-pyrrolidinol . The physical form of this compound is oil .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for this compound is not mentioned in the available literature.Physical And Chemical Properties Analysis
“1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” is an oil-like substance stored at a temperature of 4°C . It has a molecular weight of 206.29 .Scientific Research Applications
Synthesis and Chemical Properties
1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol has been utilized as a key intermediate in the preparation of premafloxacin, an antibiotic under development for veterinary use. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).
The compound's structure-activity relationship studies indicate its crucial role in enhancing antibacterial activity against certain pathogens, including MRSA and Pseudomonas aeruginosa, due to its side-chain structure (Sato et al., 2002).
It has been used as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde, resulting in various chiral secondary alcohols (Asami et al., 2015).
Crystal Structure Analysis
- The crystal structure of related compounds, demonstrating characteristics like antifungal and antibacterial properties, has been analyzed. This analysis sheds light on the conformation and stability of such molecules (Thinagar et al., 2000).
Organic Synthesis
- The compound is also involved in the synthesis of various organic compounds, serving as an intermediate or reactant in different chemical reactions. This includes its role in the regio- and enantioselective organocatalytic addition reactions (Chowdhury & Ghosh, 2009).
Potential in Medical Applications
- Substituted pyrrolidine derivatives, including those related to 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol, have shown potential in inhibiting the growth of human tumor cells, including glioblastoma and melanoma cells. This suggests a possible avenue for cancer treatment research (Fiaux et al., 2005).
DNA Interaction and Docking Studies
- Research involving similar compounds has explored their interaction with DNA and potential as drug candidates, demonstrating significant DNA binding activity (Kurt et al., 2020).
Biomedical Research
- Studies on related compounds show they can act as inhibitors of monoamine oxidase B, indicating potential applications in neuroscience and pharmacology (Ogunrombi et al., 2008).
Safety And Hazards
The safety information available indicates that “1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Pyrrolidine compounds, such as “1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol”, have a wide range of applications in drug discovery . The future direction in the research of these compounds could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-10-1-3-11(4-2-10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVKBTHTLZICEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol | |
CAS RN |
1341393-59-6 |
Source


|
| Record name | 1-{[4-(aminomethyl)phenyl]methyl}pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015764.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3015766.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3015768.png)
![3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B3015769.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B3015770.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B3015774.png)
![N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B3015778.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3015780.png)
![4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015781.png)
![diethyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3015785.png)
